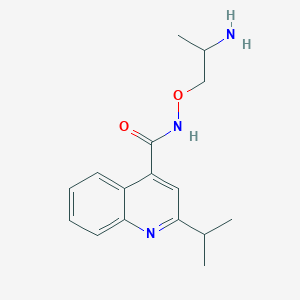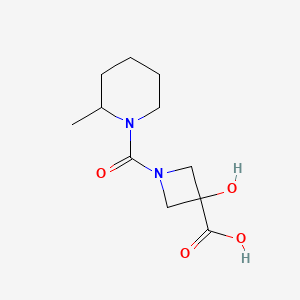![molecular formula C13H12ClN5 B7437595 N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP belongs to the class of stimulants and has been found to have similar effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased focus, attention, and motivation. CTMP also activates the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects
CTMP has been found to have several biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness. Long-term use of CTMP has been found to cause changes in the brain's dopamine and norepinephrine systems, which may lead to addiction and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
CTMP has several advantages for lab experiments such as its high potency and selectivity for dopamine and norepinephrine transporters. It also has a longer duration of action compared to other stimulants. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems.
Zukünftige Richtungen
There are several future directions for research on CTMP such as investigating its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. The development of analogs and derivatives of CTMP with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Further studies are needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Conclusion
In conclusion, CTMP is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. It has been found to have similar effects to methylphenidate and has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased focus, attention, and motivation. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems. Further research is needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Synthesemethoden
CTMP can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product can be determined using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CTMP has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in attention and motivation. CTMP has also been found to improve working memory and cognitive flexibility in animal studies.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJLLWLALOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)


![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)

![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)
![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)